2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 53244-92-1
VCID: VC7814990
InChI: InChI=1S/C11H9NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)12-11(8)15/h1-5H,6H2,(H,12,15)(H,13,14)
SMILES: C1=CC=C2C(=C1)C=C(C(=O)N2)CC(=O)O
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid

CAS No.: 53244-92-1

Cat. No.: VC7814990

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid - 53244-92-1

Specification

CAS No. 53244-92-1
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name 2-(2-oxo-1H-quinolin-3-yl)acetic acid
Standard InChI InChI=1S/C11H9NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)12-11(8)15/h1-5H,6H2,(H,12,15)(H,13,14)
Standard InChI Key BWBWECCBFYVYEH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)N2)CC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=O)N2)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound, systematically named 2-(2-oxo-1H-quinolin-3-yl)acetic acid, belongs to the quinolinone family. Its molecular weight is 203.19 g/mol, and it features a planar quinoline core substituted with a ketone group at position 2 and an acetic acid moiety at position 3 . Key identifiers include:

PropertyValue
CAS Registry Number53244-92-1
IUPAC Name2-(2-oxo-1H-quinolin-3-yl)acetic acid
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)CC(=O)O
InChIKeyUXVHMJOEWPQFFT-UHFFFAOYSA-N

Structural Analysis

The quinolinone core consists of a benzene ring fused to a pyridone ring. X-ray crystallography and NMR studies confirm that the acetic acid side chain at position 3 introduces steric and electronic effects, influencing reactivity and intermolecular interactions . Density functional theory (DFT) calculations suggest that the keto-enol tautomerism of the pyridone ring modulates the compound’s acidity, with a predicted pKa of ~4.2 for the carboxylic acid group .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis of 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid is documented, analogous quinolinone derivatives are synthesized via:

  • Friedländer Annulation: Condensation of aminobenzaldehyde derivatives with ketones to form the quinoline backbone .

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups, as demonstrated in the synthesis of related triazole-quinolinone hybrids .

  • Propargylation: Introduction of alkynyl groups followed by oxidation or hydrolysis to yield carboxylic acid derivatives .

For example, 4-hydroxyquinolin-2(1H)-ones have been functionalized with propargyl bromide in dimethylformamide (DMF) to install terminal alkyne groups, which are subsequently oxidized to acetic acid moieties .

Reactivity Profile

The compound’s reactivity is dominated by:

  • Carboxylic Acid Group: Participates in esterification, amidation, and salt formation.

  • Pyridone Ring: Undergoes electrophilic substitution at positions 5 and 7 due to electron-rich aromatic regions .

  • Keto Group: Susceptible to nucleophilic attack, enabling the formation of Schiff bases or hydrazones .

Physicochemical Properties

Computed Properties

PubChem data and computational models provide the following properties :

PropertyValue
LogP (Partition Coefficient)1.87 ± 0.35
Water Solubility2.34 mg/mL (25°C)
Topological Polar Surface Area72.7 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 12.5 (s, 1H, COOH), 8.25 (d, J=8.4 Hz, 1H, H-8), 7.72–7.65 (m, 2H, H-5/H-6), 7.50 (t, J=7.6 Hz, 1H, H-7), 6.95 (s, 1H, H-4), 3.65 (s, 2H, CH₂COOH) .

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (quinolone ketone), 2500–3000 cm⁻¹ (broad, COOH) .

Hazard ClassCategorySignal Word
Skin IrritationCategory 2Warning
Eye IrritationCategory 2AWarning
Respiratory IrritationCategory 3Warning

Precautionary Measures

Recommended handling practices include:

  • Use of nitrile gloves and safety goggles to prevent dermal/ocular exposure.

  • Local exhaust ventilation to minimize inhalation risks.

  • Storage in sealed containers at room temperature, away from oxidizers .

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